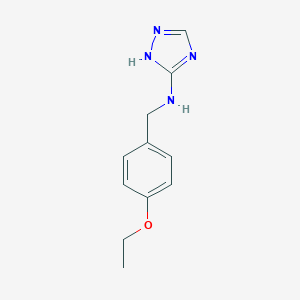
3-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline is a member of benzimidazoles.
Applications De Recherche Scientifique
Chemosensor Applications : A study by (Shree et al., 2019) developed anthracene/pyrene derivatives integrated with 1H-benzimidazole, demonstrating their effectiveness as chemosensors for Al3+ ions in aqueous solutions. These probes were also applicable for imaging intracellular Al3+ ions in living cells.
Antiproliferative Activity : Research by (Determann et al., 2012) synthesized 2-anilino-4-(benzimidazol-2-yl)-pyrimidines, showing inhibition of cancer-related protein kinases and antiproliferative activity for several cancer cell lines.
Biological Activity of Metal Complexes : A study by (Abdel-Ghani et al., 2013) involved synthesizing Ni(II) and Zn(II) complexes coordinated by benzimidazole, which showed potential biological activity.
DNA Binding and Cytotoxicity : The work by (Paul et al., 2015) synthesized new benzimidazole-based compounds and studied their interactions with DNA, revealing significant cytotoxic effects against various cancer cell lines.
Directing Group for C-H Amination : Zhao et al. (2017) demonstrated the use of 2-(pyridin-2-yl) aniline as a new directing group in C-H amination reactions, indicating its potential in organic synthesis. (Zhao et al., 2017)
Glycogen Phosphorylase Inhibitors : A study by (Galal et al., 2016) synthesized benzimidazol-2-yl-aniline derivatives as inhibitors of glycogen phosphorylase, showing modest inhibitory properties.
Crystal Structure Analysis : The crystal structure of a benzimidazol-2-yl aniline CdII complex was analyzed by (Kim & Kang, 2019), providing insights into its molecular structure and potential applications.
DNA-binding and Antioxidant Activities : Research on silver(I) complexes containing benzimidazole derivatives by (Wu et al., 2014) explored their DNA-binding properties and antioxidant activities.
Propriétés
Numéro CAS |
881447-85-4 |
|---|---|
Nom du produit |
3-(1H-benzimidazol-2-yl)-N-(3-pyridinylmethyl)aniline |
Formule moléculaire |
C19H16N4 |
Poids moléculaire |
300.4g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C19H16N4/c1-2-9-18-17(8-1)22-19(23-18)15-6-3-7-16(11-15)21-13-14-5-4-10-20-12-14/h1-12,21H,13H2,(H,22,23) |
Clé InChI |
BVBAHXUGPUGMKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NCC4=CN=CC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NCC4=CN=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)benzyl]cycloheptanamine](/img/structure/B499497.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-morpholin-4-ylpropan-1-amine](/img/structure/B499499.png)
![1-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B499505.png)
![N'-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B499506.png)

![N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499509.png)
![1-[5-(4-bromo-2-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499510.png)
![1-[5-(4-bromo-3-methylphenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B499511.png)
![N'-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B499512.png)

![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499515.png)
![1-{[2-({[5-(2,4-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]amino}propan-2-ol](/img/structure/B499516.png)
![4-Methyl-3-[(2,3,4-trimethoxybenzyl)amino]benzoic acid](/img/structure/B499517.png)
![N-{4-[(2,3-dimethoxybenzyl)amino]phenyl}-3-methylbenzamide](/img/structure/B499518.png)